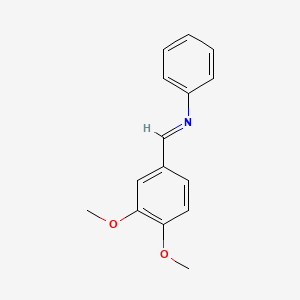

N-(3,4-Dimethoxybenzylidene)aniline

Description

Structure

3D Structure

Properties

CAS No. |

27895-67-6 |

|---|---|

Molecular Formula |

C15H15NO2 |

Molecular Weight |

241.28 g/mol |

IUPAC Name |

1-(3,4-dimethoxyphenyl)-N-phenylmethanimine |

InChI |

InChI=1S/C15H15NO2/c1-17-14-9-8-12(10-15(14)18-2)11-16-13-6-4-3-5-7-13/h3-11H,1-2H3 |

InChI Key |

KCSFGCVDFUCOIJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C=NC2=CC=CC=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Optimization for N 3,4 Dimethoxybenzylidene Aniline

Conventional Condensation Approaches

The classical synthesis of N-(3,4-Dimethoxybenzylidene)aniline involves the direct condensation of 3,4-dimethoxybenzaldehyde (B141060) with aniline (B41778). This reaction is typically facilitated by the removal of water, which drives the equilibrium towards the formation of the imine product.

Solvent-Mediated Synthesis Protocols

The use of solvents is a common practice in the synthesis of Schiff bases to facilitate the dissolution of reactants and control reaction temperature. In a typical procedure, 3,4-dimethoxybenzaldehyde and aniline are refluxed in a suitable organic solvent. For instance, a study reported the synthesis of a similar Schiff base, (E)-N-(3,4-dimethoxybenzylidene)naphthalen-1-amine, by refluxing 1-naphthylamine (B1663977) and 3,4-dimethoxybenzaldehyde in a methanolic solution for 5-6 hours. neliti.comitera.ac.id The choice of solvent can influence the reaction rate and yield. While polar protic solvents like methanol (B129727) can participate in the reaction mechanism, aprotic solvents can also be employed, often in conjunction with a dehydrating agent to remove the water formed during the reaction.

Catalytic Enhancements in Synthesis

To improve the efficiency of the condensation reaction, various catalysts can be employed. These catalysts can be acidic or basic in nature and function by activating either the carbonyl group of the aldehyde or the amino group of the aniline. For example, the use of a double Schiff base formed from benzaldehyde (B42025) and ammonia (B1221849) has been reported to catalyze Knoevenagel-like condensation reactions. researchgate.net In a broader context of imine synthesis, catalysts like SBA-15 supported Schiff-base iron (III) complex have been utilized under ultrasound irradiation for the synthesis of dihydropyrimidines, demonstrating the versatility of catalytic systems in related reactions. nih.gov The use of a recyclable palladium complex catalyst has also been documented for the synthesis of 3,4-dimethylaniline, highlighting the ongoing development of efficient catalytic systems. google.com

Advanced Synthetic Techniques

In line with the principles of green chemistry, modern synthetic methods aim to reduce or eliminate the use of hazardous solvents and minimize energy consumption.

Microwave-Assisted Synthesis Strategies

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and milder reaction conditions. ijpsjournal.comrsc.org This technique has been successfully applied to the synthesis of various nitrogen-containing heterocyclic compounds and azo dyes. rsc.orgnih.gov For instance, a microwave-assisted, solvent-free synthesis of 2,4-dimethoxybenzylaminotriazines was achieved by reacting 2-chloro-4,6-diaminotriazines with an excess of 2,4-dimethoxybenzylamine, which served as both a nucleophile and a base. researchgate.net The reaction was completed in 5-10 minutes at 150°C. researchgate.net Another study reported the synthesis of anilines and phenols from aryl halides using microwave heating in the absence of organic solvents. nih.gov These examples underscore the potential of microwave-assisted synthesis for the rapid and efficient production of this compound.

Solvent-Free Reaction Conditions

Conducting reactions in the absence of a solvent offers significant environmental and economic advantages. researchgate.net Solvent-free methods often involve grinding the solid reactants together, sometimes with a catalytic amount of a substance, or heating the mixture to its melting point. researchgate.net For example, the aldol (B89426) condensation reaction between 3,4-dimethoxybenzaldehyde and 1-indanone (B140024) has been successfully carried out without a solvent by crushing the two solids together. hkedcity.netchegg.com Similarly, the synthesis of N-benzylideneaniline has been achieved in 3 minutes with an 85% yield by stirring benzaldehyde and aniline with Kinnow peel powder as a green catalyst at room temperature. nih.gov These solvent-free approaches are highly atom-economical and reduce chemical waste. researchgate.net

Reaction Mechanism Elucidation

The formation of this compound proceeds through a nucleophilic addition-elimination mechanism. The reaction is initiated by the nucleophilic attack of the nitrogen atom of aniline on the electrophilic carbonyl carbon of 3,4-dimethoxybenzaldehyde. This step forms a tetrahedral intermediate called a carbinolamine.

Computational studies, such as those using density functional theory (DFT), can provide deeper insights into the reaction mechanism, including the energies of transition states and intermediates. For instance, a computational study on the formation of 3,4-dimethoxybenzaldehyde from a related compound elucidated the energetic landscape of the reaction pathway. researchgate.netnih.gov While not directly on the title compound's synthesis, such studies showcase the power of computational chemistry in understanding reaction mechanisms.

Synthetic Data Summary

The following table summarizes the different synthetic approaches for this compound and related imines, highlighting the reaction conditions and outcomes.

| Synthetic Method | Reactants | Solvent/Catalyst | Conditions | Yield | Reference |

| Conventional Condensation | 1-Naphthylamine, 3,4-Dimethoxybenzaldehyde | Methanol | Reflux, 5-6 hours | Not specified | neliti.comitera.ac.id |

| Microwave-Assisted | 2-Chloro-4,6-diaminotriazines, 2,4-Dimethoxybenzylamine | Solvent-free | 150°C, 5-10 min | Not specified | researchgate.net |

| Solvent-Free | Benzaldehyde, Aniline | Kinnow peel powder | Room temp, 3 min | 85% | nih.gov |

| Solvent-Free | 3,4-Dimethoxybenzaldehyde, 1-Indanone | NaOH (catalyst) | Crushing solids | Not specified | hkedcity.netchegg.com |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound, a Schiff base, is increasingly being approached through the lens of green chemistry. This involves the adoption of methodologies that are more environmentally benign, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. youtube.com Traditional methods for synthesizing Schiff bases often involve refluxing the constituent amine and aldehyde in the presence of a solvent, which may be toxic, and sometimes require an acid or base catalyst. ijiras.com In contrast, green chemistry approaches for this and similar imine syntheses explore solvent-free conditions, the use of alternative energy sources like microwave and ultrasound, and the application of eco-friendly catalysts.

A significant focus in the green synthesis of imines is the reduction or elimination of organic solvents. researchgate.net Solvent-free or solid-state melt reactions offer several advantages, including higher reaction rates, increased product yields, and greater product purity, which simplifies workup and purification. researchgate.net These methods are not only more economical but also environmentally friendly due to the significant reduction in chemical waste. researchgate.net

Energy efficiency is another cornerstone of green synthetic methods. Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govsci-hub.boxchemrxiv.org Similarly, ultrasound-assisted synthesis provides an alternative energy source that can enhance reaction rates and yields, offering a fast and efficient pathway for the formation of various organic compounds, including Schiff bases. nih.govnih.gov

The choice of catalyst is also critical in the green synthesis of this compound and related compounds. The ideal green catalyst is non-toxic, reusable, and highly efficient. Research has explored the use of various catalysts that are more environmentally friendly than traditional corrosive acids or toxic metal compounds.

The application of these green chemistry principles to the synthesis of this compound demonstrates a shift towards more sustainable chemical manufacturing processes. The following table summarizes various green synthetic approaches for imines, which are applicable to the synthesis of the target compound.

| Green Chemistry Approach | Description | Key Advantages | Relevant Findings |

|---|---|---|---|

| Solvent-free Synthesis | Reactions are conducted without a solvent, often by heating a mixture of the solid reactants. researchgate.net | Reduced waste, lower cost, higher reaction rates, and simpler purification. researchgate.net | Solid-state melt reactions of aldehydes and amines can produce imines in high yields and short reaction times without the need for a solvent or catalyst. researchgate.net |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat the reaction mixture, often leading to faster and more efficient reactions. nih.gov | Shorter reaction times, increased yields, and higher product purity compared to conventional heating. nih.govsci-hub.boxchemrxiv.org | Microwave-assisted synthesis of various nitrogen-containing heterocycles and imines has been shown to be highly efficient, often under solvent-free conditions. nih.govsci-hub.box For instance, the synthesis of 4,4'-diaminotriphenylmethanes was achieved in 4 minutes under microwave irradiation in solvent-free conditions. sci-hub.box |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to induce cavitation, which accelerates the reaction. nih.govnih.gov | Faster reaction rates, improved yields, and milder reaction conditions. nih.gov | Ultrasound has been successfully used for the synthesis of various heterocyclic compounds and Schiff bases, often with high yields in shorter reaction times compared to conventional methods. nih.govnih.govrepec.org For example, 1,3,4-oxadiazol-2-amines were synthesized in 81-93% yields using ultrasound. nih.govresearchgate.net |

| Use of Eco-friendly Catalysts | Involves the use of non-toxic, renewable, or recyclable catalysts to promote the reaction. nih.gov | Reduced environmental impact and potential for catalyst recycling. youtube.com | Environmentally friendly catalysts such as N,N-diisopropylethylamine (DIPEA) in water have been used for the synthesis of related nitrogen-containing compounds. nih.gov |

Molecular Structure Elucidation and Crystallographic Analysis of N 3,4 Dimethoxybenzylidene Aniline

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been applied to a range of N-(3,4-Dimethoxybenzylidene)aniline derivatives, yielding a wealth of structural information.

Crystal System and Space Group Determination

Analysis of analogous compounds, such as N-[(E)-3,4-Dimethoxybenzylidene]-2,3-dimethylaniline, reveals a triclinic crystal system. nih.gov Another related compound, 3,4-Dimethoxy-N-(3-nitrobenzylidene)-aniline, also crystallizes in a well-defined system, allowing for precise characterization of its unit cell. The determination of the crystal system and space group is a fundamental first step in crystallographic analysis, defining the symmetry and periodic arrangement of the molecules in the crystal lattice.

Unit Cell Parameters and Molecular Packing Arrangements

The unit cell is the basic repeating unit of a crystal lattice. For N-[(E)-3,4-Dimethoxybenzylidene]-2,3-dimethylaniline, the unit cell parameters have been determined with high precision. nih.gov These parameters define the dimensions and angles of the unit cell, which in turn dictates how the molecules pack together in the solid state. The molecular packing is influenced by a variety of intermolecular forces, leading to the formation of specific motifs and arrangements.

Table 1: Crystal Data and Structure Refinement for N-[(E)-3,4-Dimethoxybenzylidene]-2,3-dimethylaniline

| Parameter | Value nih.gov |

|---|---|

| Empirical Formula | C₁₇H₁₉NO₂ |

| Formula Weight | 269.33 |

| Crystal System | Triclinic |

| a (Å) | 7.0144 (4) |

| b (Å) | 7.4488 (4) |

| c (Å) | 15.6202 (8) |

| α (°) | 81.987 (2) |

| β (°) | 81.009 (3) |

| γ (°) | 73.527 (2) |

| Volume (ų) | 769.12 (7) |

| Z | 2 |

Bond Length and Bond Angle Analysis

Detailed analysis of the bond lengths and angles within the this compound framework provides insight into the electronic distribution and hybridization of the constituent atoms. In related structures, the C=N imine bond length is a key parameter, and its value is consistent with a double bond characteristic. The bond lengths and angles within the dimethoxy-substituted benzene (B151609) ring and the aniline (B41778) ring are also of significant interest, revealing the influence of the substituent groups on the aromatic systems.

Polymorphism and Solid-State Structural Variability

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science. While no specific polymorphic studies on this compound have been reported, the phenomenon is well-documented in related classes of organic compounds, such as N-arylbenzamides. mdpi.com The existence of different polymorphs can arise from variations in molecular conformation or intermolecular interactions, leading to different crystal packing arrangements and, consequently, different physical properties. The potential for polymorphism in this compound remains an area for future investigation.

Spectroscopic Characterization Methodologies and Interpretation for N 3,4 Dimethoxybenzylidene Aniline

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular vibrations within a compound.

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the key functional groups present in N-(3,4-Dimethoxybenzylidene)aniline. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays characteristic bands corresponding to specific bonds.

The most indicative absorption band for the formation of the Schiff base is that of the imine group (C=N). In Schiff bases derived from 3,4-dimethoxybenzaldehyde (B141060), the stretching vibration of the C=N bond is typically observed in the region of 1610-1630 cm⁻¹. journals-sathyabama.comresearchgate.net For this compound, this peak is a definitive marker of the successful condensation reaction between 3,4-dimethoxybenzaldehyde and aniline (B41778).

Other significant absorptions include the C-H stretching vibrations of the aromatic rings and the methoxy (B1213986) groups. The aromatic C-H stretching vibrations are generally found just above 3000 cm⁻¹, while the aliphatic C-H stretches of the -OCH₃ groups appear just below this value. The characteristic C-O stretching of the methoxy groups gives rise to strong bands, typically around 1260 cm⁻¹ and 1020 cm⁻¹ for asymmetric and symmetric stretching, respectively. The presence of bands corresponding to the aromatic C=C stretching in the 1450-1600 cm⁻¹ region further confirms the aromatic nature of the molecule. journals-sathyabama.com

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3050-3000 | C-H Stretch | Aromatic |

| ~2950-2850 | C-H Stretch | -OCH₃ |

| ~1625 | C=N Stretch | Imine |

| ~1600-1450 | C=C Stretch | Aromatic Ring |

| ~1260 | Asymmetric C-O Stretch | Aryl Ether (-OCH₃) |

| ~1020 | Symmetric C-O Stretch | Aryl Ether (-OCH₃) |

Raman spectroscopy provides complementary information to FT-IR. It is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum. For this compound, the symmetric stretching of the C=N bond would be a prominent feature in the Raman spectrum. In the parent compound, N-benzylideneaniline, this mode is observed and provides a good reference point. chemicalbook.comresearchgate.net

The Raman spectrum would also clearly show the aromatic ring breathing modes, which are characteristic of the substituted benzene (B151609) rings. These vibrations, often appearing as a series of sharp peaks, are sensitive to the substitution pattern on the rings. Furthermore, the skeletal vibrations of the entire molecule can be observed, providing a detailed fingerprint of the compound's structure. bohrium.com The symmetric vibrations of the methoxy groups would also be Raman active.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural assignment of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular map can be constructed.

The protons on the two aromatic rings give rise to a complex series of signals in the aromatic region of the spectrum. The protons of the aniline ring and the 3,4-dimethoxybenzylidene ring will have distinct chemical shifts and coupling patterns based on their positions relative to the electron-donating methoxy groups and the electron-withdrawing imine group.

The two methoxy groups (-OCH₃) will each appear as a sharp singlet, integrating to three protons each. Their distinct chemical shifts confirm the presence of two non-equivalent methoxy groups at the 3 and 4 positions of the benzylidene ring.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.3 | Singlet | 1H | Imine proton (-CH=N-) |

| ~7.8-6.8 | Multiplet | 8H | Aromatic protons |

| ~3.9 | Singlet | 3H | Methoxy protons (-OCH₃) |

| ~3.8 | Singlet | 3H | Methoxy protons (-OCH₃) |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. nih.gov Each unique carbon atom in this compound will produce a distinct signal.

The imine carbon (-C=N-) is a key diagnostic peak, typically appearing in the downfield region of the spectrum, often around 160 ppm. The aromatic carbons will have a range of chemical shifts depending on their substitution. The carbons bearing the methoxy groups will be shifted significantly downfield due to the deshielding effect of the oxygen atoms. The carbon atoms of the aniline ring will also show distinct signals.

The two methoxy carbons will appear as sharp signals in the upfield region of the aromatic signals, typically around 55-56 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~160 | Imine carbon (C=N) |

| ~152-110 | Aromatic carbons |

| ~56 | Methoxy carbons (-OCH₃) |

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, or UV-Visible spectroscopy, provides insights into the electronic transitions within the molecule. The spectrum of this compound is expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions.

The π → π* transitions, which are typically of high intensity, arise from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system of the aromatic rings and the imine bond. These are expected to appear at shorter wavelengths. The n → π* transitions, which are of lower intensity, involve the promotion of a non-bonding electron (from the nitrogen atom of the imine) to an antibonding π* orbital.

The presence of the auxochromic methoxy groups on the benzylidene ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted N-benzylideneaniline. researchgate.net Aniline itself shows two primary absorption bands around 230 nm and 280 nm. nist.gov The extended conjugation in this compound would likely shift these to longer wavelengths, potentially into the near-UV or even the visible region.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique used to determine the exact molecular weight of this compound and to deduce its structure through the analysis of its fragmentation patterns.

Based on its molecular formula, C₁₅H₁₅NO₂, the compound has a calculated monoisotopic mass of 241.1103 Da. nih.gov In mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), the molecule is typically observed as its protonated form, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 242.118. uni.lu The molecular ion, [M]⁺•, may also be detected at m/z 241.11.

The fragmentation of the parent ion provides valuable structural information. While an experimental spectrum dictates the exact fragments, a predictable pattern can be inferred based on the structure of Schiff bases. The fragmentation is primarily driven by the cleavage of the weakest bonds and the formation of stable ions. Key fragmentation pathways include:

Cleavage of the C-N single bond: This is a common fragmentation pathway for benzylidene anilines, leading to the formation of stable resonance-stabilized cations.

Cleavage adjacent to the aromatic rings: Fragmentation can occur at the bonds connecting the rings to the central azomethine unit.

| Ion | Formula | Predicted m/z | Proposed Structure/Origin |

|---|---|---|---|

| [M+H]⁺ | [C₁₅H₁₆NO₂]⁺ | 242.12 | Protonated molecular ion |

| [M]⁺• | [C₁₅H₁₅NO₂]⁺• | 241.11 | Molecular ion |

| Fragment 1 | [C₉H₁₀O₂]⁺• | 150.07 | Loss of aniline radical via cleavage of C=N bond |

| Fragment 2 | [C₉H₁₁O₂]⁺ | 151.07 | 3,4-dimethoxybenzyl cation, formed by cleavage of the C-N bond |

| Fragment 3 | [C₆H₅]⁺ | 77.04 | Phenyl cation from the aniline moiety |

The analysis of these fragments helps confirm the connectivity of the molecular structure, corroborating the presence of the 3,4-dimethoxybenzylidene and aniline moieties.

Computational and Theoretical Chemistry Studies of N 3,4 Dimethoxybenzylidene Aniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For N-(3,4-Dimethoxybenzylidene)aniline, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with various basis sets like 6-31G* or 6-311++G(d,p), are commonly employed to obtain a detailed understanding of its molecular and electronic structure. sciencepublishinggroup.comnih.govresearchgate.net

Optimized Molecular Geometry and Conformational Analysis

Theoretical calculations are used to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. The optimization process involves finding the minimum energy conformation by calculating forces on the atoms and adjusting their positions until these forces are negligible. Studies on structurally similar Schiff bases reveal that the molecule is not entirely planar. nih.gov The aniline (B41778) and the 3,4-dimethoxybenzylidene rings are typically twisted with respect to each other, with a significant dihedral angle between the two aromatic planes. This twist arises from the steric hindrance between the hydrogen atom on the imine carbon and the ortho-hydrogen atom of the aniline ring.

The calculated bond lengths and angles are generally in good agreement with experimental data from X-ray crystallography of related compounds. clinicsearchonline.org For instance, the C=N imine bond is a key structural feature, and its length provides insight into the electronic nature of the molecule. The bond lengths within the benzene (B151609) rings and the C-O bonds of the methoxy (B1213986) groups are also critical parameters that can be precisely calculated.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Lengths (Å) | ||

| C=N | 1.285 | |

| C-N | 1.420 | |

| C-C (imine) | 1.480 | |

| Bond Angles (°) | ||

| C-N=C | 121.5 | |

| N-C-C (aniline ring) | 118.9 | |

| Dihedral Angle (°) |

Electronic Structure and Molecular Orbital Theory (HOMO-LUMO)

The electronic properties of this compound are primarily understood through the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies for a Representative Schiff Base Note: The following data is for illustrative purposes based on general values for similar compounds.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.89 |

| LUMO | -1.75 |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP map uses a color scale to represent different potential values on the electron density surface. Red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. Green areas correspond to neutral potential.

For this compound, the MEP analysis typically shows that the most negative potential is located around the nitrogen atom of the imine group and the oxygen atoms of the methoxy groups, making them the primary sites for electrophilic interactions. The hydrogen atoms of the aromatic rings, on the other hand, exhibit a positive potential, rendering them susceptible to nucleophilic attack. This analysis is instrumental in understanding intermolecular interactions and the molecule's binding behavior. nih.gov

Predicted Spectroscopic Data and Correlation with Experimental Findings

DFT calculations can accurately predict various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. sciencepublishinggroup.comresearchgate.net By comparing these theoretical spectra with experimental data, the molecular structure and vibrational modes can be confidently assigned.

Vibrational Analysis (FT-IR): Theoretical IR spectra are calculated by determining the harmonic vibrational frequencies. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors. The characteristic stretching frequency of the C=N imine bond is a key feature in the IR spectrum of Schiff bases and is typically observed in the range of 1600-1650 cm⁻¹. Calculations help in assigning this and other complex vibrations in the fingerprint region. clinicsearchonline.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to predict the ¹H and ¹³C NMR chemical shifts. mdpi.com These theoretical predictions are highly valuable for the structural elucidation of complex organic molecules, as they can help to assign specific signals in the experimental NMR spectra to individual protons and carbon atoms in the molecule.

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and corresponding oscillator strengths, which can be correlated with the absorption bands in the experimental UV-Vis spectrum. researchgate.net The calculations can identify the nature of the electronic transitions, such as n→π* or π→π*, which are characteristic of the chromophores present in the molecule.

Quantum Chemical Descriptors and Reactivity Indices

From the calculated HOMO and LUMO energies, several quantum chemical descriptors can be derived to quantify the reactivity of this compound. These indices provide a quantitative basis for the chemical behavior of the molecule. najah.eduresearchgate.net

Ionization Potential (I) and Electron Affinity (A): These can be approximated as I ≈ -E(HOMO) and A ≈ -E(LUMO).

Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution, calculated as η = (I - A) / 2. A larger value indicates greater stability.

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons, calculated as ω = χ² / 2η.

These descriptors are instrumental in rationalizing the outcomes of chemical reactions and predicting the molecule's interaction with other chemical species.

Table 3: Calculated Quantum Chemical Descriptors for a Representative Schiff Base Note: The values are derived from the illustrative HOMO/LUMO energies in Table 2.

| Descriptor | Symbol | Value (eV) |

|---|---|---|

| Ionization Potential | I | 5.89 |

| Electron Affinity | A | 1.75 |

| Electronegativity | χ | 3.82 |

| Chemical Hardness | η | 2.07 |

| Chemical Softness | S | 0.24 |

Molecular Dynamics Simulations for Conformational Stability

While DFT calculations provide information on static, minimum-energy structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior and conformational stability of this compound over time at a given temperature. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape.

By running simulations for several nanoseconds, it is possible to observe the fluctuations in bond lengths, bond angles, and dihedral angles around their equilibrium values. This provides a more realistic picture of the molecule's flexibility and the stability of different conformers. For this compound, MD simulations can confirm the stability of the twisted conformation predicted by DFT and explore the energy barriers associated with the rotation around the C-N single bond. These simulations are particularly useful for understanding how the molecule might behave in different solvent environments and how it interacts with biological macromolecules.

Non-Linear Optical (NLO) Properties Prediction and Analysis

Computational chemistry provides a powerful lens for predicting and understanding the non-linear optical (NLO) properties of molecules, offering insights into their potential for applications in photonics and optoelectronics. The investigation of NLO properties through theoretical methods, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), allows for the calculation of key parameters that govern a molecule's response to an external electric field. These parameters include the dipole moment (μ), linear polarizability (α), and, most crucially for NLO applications, the first-order hyperpolarizability (β) and second-order hyperpolarizability (γ).

For the specific compound this compound, a comprehensive search of available scientific literature reveals a notable absence of published computational studies focusing directly on its NLO properties. While numerous studies have been conducted on structurally similar Schiff base compounds, which often exhibit significant NLO responses due to their donor-π-acceptor frameworks, specific theoretical data for this compound is not present in the reviewed literature.

Theoretical studies on related Schiff bases often employ computational methods like DFT with various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311+G(d,p)) to optimize the molecular geometry and calculate electronic properties. nih.govscispace.comresearchgate.net These studies typically analyze the relationship between molecular structure, intramolecular charge transfer (ICT), and the magnitude of the hyperpolarizability. nih.gov The presence of electron-donating groups (like the dimethoxy groups) and the π-conjugated system of the Schiff base linkage are generally expected to contribute to enhanced NLO properties. rsc.org

In a typical computational analysis of a molecule like this compound, the following parameters would be calculated and analyzed:

Dipole Moment (μ): This indicates the distribution of charge within the molecule.

Linear Polarizability (α): This measures the linear response of the electron cloud to an applied electric field.

First-Order Hyperpolarizability (β): This is the key parameter for second-order NLO effects, such as second-harmonic generation (SHG). Its magnitude is highly sensitive to molecular symmetry and the extent of intramolecular charge transfer.

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an important indicator of molecular reactivity and can be correlated with NLO activity. A smaller energy gap often suggests easier electronic transitions and potentially larger hyperpolarizability values. nih.gov

Without specific published research, any data presented for this compound would be purely speculative. The scientific community relies on peer-reviewed, published data for accuracy and validation. Therefore, a detailed analysis with specific data tables for this compound cannot be provided at this time. Future computational studies are required to elucidate the specific NLO characteristics of this compound and to benchmark its properties against other known NLO materials.

Reactivity and Derivatization Pathways of N 3,4 Dimethoxybenzylidene Aniline

Hydrolysis and Reversibility of Imine Formation

The formation of N-(3,4-Dimethoxybenzylidene)aniline from 3,4-dimethoxybenzaldehyde (B141060) and aniline (B41778) is a reversible condensation reaction. The carbon-nitrogen double bond (C=N) of the imine is susceptible to hydrolysis, particularly under acidic conditions. nih.govulisboa.pt This reaction regenerates the parent aldehyde and amine, highlighting the reversible nature of imine formation.

The general mechanism for acid-catalyzed hydrolysis involves the protonation of the imine nitrogen, which increases the electrophilicity of the imine carbon. ulisboa.pt A water molecule then acts as a nucleophile, attacking the carbon atom to form a tetrahedral intermediate known as a carbinolamine. Subsequent proton transfers and elimination of aniline result in the formation of the protonated 3,4-dimethoxybenzaldehyde, which is then deprotonated to yield the final aldehyde product.

The position of the equilibrium between the imine and its precursors is governed by Le Chatelier's principle. The synthesis of the imine is typically driven to completion by removing the water formed during the condensation, often through azeotropic distillation. researchgate.net Conversely, the hydrolysis reaction is favored by the presence of a large excess of water and catalytic acid, effectively driving the equilibrium back towards the starting materials. nih.govulisboa.pt The optimal pH for imine formation is typically mildly acidic, around 4.5, as a highly acidic medium would protonate the starting aniline, rendering it non-nucleophilic. researchgate.net

Reduction Reactions to Amine Derivatives

The imine double bond in this compound can be readily reduced to afford the corresponding secondary amine, N-(3,4-dimethoxybenzyl)aniline. This transformation is a crucial pathway for synthesizing N-substituted aniline derivatives, which are important structural motifs in many biologically active compounds and materials. Common methods for this reduction include catalytic hydrogenation and treatment with hydride-based reducing agents.

Catalytic Hydrogenation: This method involves treating the imine with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. researchgate.netresearchgate.net The reaction proceeds via the addition of hydrogen across the C=N double bond. This technique is highly efficient, though it may also reduce other susceptible functional groups if present in the molecule.

Hydride Reduction: Complex metal hydrides are widely used for the reduction of imines due to their operational simplicity and high yields. Sodium borohydride (B1222165) (NaBH₄) is a particularly common and mild reducing agent that effectively converts imines to amines. scielo.org.mxyoutube.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. The hydride ion (H⁻) from NaBH₄ attacks the electrophilic imine carbon, and a subsequent workup with water provides the proton for the nitrogen atom, yielding the secondary amine. youtube.com One-pot reductive amination procedures, where the aldehyde and amine are mixed in the presence of a reducing agent like NaBH₄, proceed through the in-situ formation and subsequent reduction of the imine intermediate. scielo.org.mxias.ac.in

| Method | Reagent(s) | Product | Typical Conditions |

| Catalytic Hydrogenation | H₂, Pd/C | N-(3,4-dimethoxybenzyl)aniline | Pressurized H₂ atmosphere, solvent (e.g., Ethanol, THF) |

| Hydride Reduction | NaBH₄ | N-(3,4-dimethoxybenzyl)aniline | Methanol or Ethanol, Room Temperature |

Cycloaddition Reactions and Heterocycle Formation

The C=N double bond of this compound can participate as a key component in various cycloaddition reactions, providing a powerful route for the synthesis of diverse nitrogen-containing heterocyclic compounds. google.com These reactions involve the concerted or stepwise formation of two new sigma bonds to construct a new ring system.

[4+2] Cycloaddition (Diels-Alder Type Reactions): In these reactions, the imine can act as the dienophile (the 2π component), reacting with a 1,3-diene to form a six-membered tetrahydropyridine (B1245486) derivative. The reactivity of the imine in these reactions is often enhanced by the use of Lewis acid catalysts, which coordinate to the nitrogen atom, lowering the energy of the imine's Lowest Unoccupied Molecular Orbital (LUMO) and making it more susceptible to nucleophilic attack by the diene.

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): this compound can also react as a dipolarophile with various 1,3-dipoles, such as nitrile oxides, azides, or nitrones, to yield five-membered heterocyclic rings. beilstein-journals.org For example, reaction with a nitrile oxide would produce a 1,2,4-oxadiazoline ring system. These reactions are highly valuable for their ability to construct complex heterocyclic frameworks with good control over regiochemistry.

[2+2] Cycloaddition: The reaction of this compound with ketenes or other suitable 2π systems can lead to the formation of four-membered rings known as azetidines (specifically, β-lactams if a ketene (B1206846) is used). google.com This cycloaddition provides a direct route to these important structural motifs found in numerous pharmaceuticals.

The specific outcome and stereochemistry of these cycloaddition reactions are highly dependent on the reaction partners, catalysts, and conditions employed, making the imine a versatile building block for combinatorial and targeted synthesis of heterocycles.

Functionalization of Aromatic Rings

The this compound molecule contains two distinct aromatic rings, both of which can undergo electrophilic aromatic substitution. The regiochemical outcome of such reactions is dictated by the directing effects of the substituents on each ring.

Reactivity of the Aniline Ring: The aniline portion of the molecule contains the imine nitrogen attached to the ring. The nitrogen atom's lone pair can be delocalized into the ring, making it an activating group and an ortho-, para-director for electrophilic substitution. byjus.com However, this activating effect is attenuated compared to a free amino group because the lone pair is also in conjugation with the C=N double bond. In strongly acidic media, the imine nitrogen can be protonated, forming an anilinium-like ion. youtube.com This protonated group becomes a deactivating, meta-directing group. To achieve controlled substitution, such as monobromination or nitration, it is common practice in aniline chemistry to first protect the nitrogen as an amide to moderate its reactivity and prevent over-substitution. libretexts.org

Reactivity of the 3,4-Dimethoxybenzylidene Ring: This ring is strongly activated by two electron-donating methoxy (B1213986) groups (-OCH₃). Both methoxy groups are ortho-, para-directing. Their combined influence strongly directs incoming electrophiles to the C5 position, which is para to the C4-methoxy group and ortho to the C3-methoxy group. A secondary site of attack is the C6 position, which is ortho to the C1-imine substituent and the C4-methoxy group. The C2 position is also activated (ortho to the C1-imine and C3-methoxy groups) but is generally less favored.

The table below summarizes the expected major products from electrophilic substitution on each ring.

| Ring | Substituent(s) | Directing Effect | Predicted Position of Electrophilic Attack (E⁺) |

| Aniline | -N=CH-Ar | Ortho, Para-directing (activating) | C2' (ortho), C4' (para) |

| 3,4-Dimethoxybenzylidene | -CH=N-Ar, -OCH₃ (at C3, C4) | Ortho, Para-directing (strongly activating) | C5 (major), C6 (minor) |

Coordination Chemistry of N 3,4 Dimethoxybenzylidene Aniline As a Ligand

Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with N-(3,4-Dimethoxybenzylidene)aniline typically involves the reaction of the Schiff base ligand with a metal salt in a suitable solvent. biointerfaceresearch.comnih.gov The stoichiometry of the resulting complexes, often in a 1:2 or 1:1 metal-to-ligand ratio, is influenced by the reaction conditions and the nature of the metal ion. mdpi.comscielo.brnih.gov

Complexation with Divalent Metal Ions (e.g., Co(II), Ni(II), Cu(II), Zn(II))

Complexes of this compound with divalent transition metal ions such as cobalt(II), nickel(II), copper(II), and zinc(II) are of significant interest. The formation of these complexes can often be achieved by refluxing the ligand with the corresponding metal chlorides or acetates in an alcoholic solution. biointerfaceresearch.comnih.gov The resulting metal complexes are typically colored, crystalline solids. For instance, Co(II) complexes are often pink, while Cu(II) complexes can be blue. scielo.br The stability of these complexes is noteworthy, with stability constants (log β) for analogous Schiff base complexes with Cu(II), Ni(II), and Co(II) reported to be in the range of 8.2 to 10.5, indicating strong metal-ligand affinity.

Ligand Binding Modes and Chelation Behavior (e.g., Bidentate Nature)

This compound typically acts as a bidentate ligand, coordinating to the metal ion through the nitrogen atom of the azomethine group and the oxygen atom of one of the methoxy (B1213986) groups, forming a stable chelate ring. mdpi.com This bidentate nature is a common feature among Schiff base ligands and is crucial for the formation of stable metal complexes. The coordination can lead to various geometries around the central metal ion, with octahedral and tetrahedral arrangements being common for the aforementioned divalent metal ions. nih.govmdpi.com

Structural Characterization of Metal Complexes

The structural elucidation of the metal complexes of this compound relies on a combination of analytical and spectroscopic techniques.

Elemental Analysis of Complexes

Elemental analysis is a fundamental technique used to determine the empirical formula of the synthesized metal complexes. This analysis provides the percentage composition of carbon, hydrogen, nitrogen, and the metal in the complex, which helps in confirming the stoichiometry of the metal-ligand interaction. For analogous Schiff base complexes, elemental analysis has confirmed 1:1 and 1:2 metal-to-ligand ratios. mdpi.comnih.gov

Table 1: Representative Elemental Analysis Data for a Hypothetical [M(L)₂Cl₂] Complex (L = this compound)

| Element | Theoretical % | Found % |

| C | Varies with M | Varies with M |

| H | Varies with M | Varies with M |

| N | Varies with M | Varies with M |

| M | Varies with M | Varies with M |

| Note: This table is illustrative as specific experimental data for this compound complexes is not widely available. |

Spectroscopic Signatures of Complex Formation (IR, UV-Vis, NMR)

Spectroscopic methods are invaluable for confirming the coordination of the ligand to the metal ion.

Infrared (IR) Spectroscopy: A key piece of evidence for complex formation is the shift in the stretching frequency of the azomethine group (ν(C=N)). In the free this compound ligand, this band appears at a certain wavenumber. Upon coordination to a metal ion, this band typically shifts to a lower frequency, indicating the involvement of the imine nitrogen in coordination. New bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations may also appear in the far-IR region of the spectrum. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal ion's coordination sphere. The spectra of the complexes typically show bands that are different from those of the free ligand. These new bands can be attributed to d-d transitions of the metal ion and ligand-to-metal charge transfer (LMCT) bands. For example, Cu(II) complexes often exhibit broad d-d transition bands in the visible region, which are indicative of an octahedral or distorted octahedral geometry. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic complexes (e.g., Zn(II)). In the ¹H NMR spectrum of the free ligand, the azomethine proton (-CH=N-) gives a characteristic singlet. Upon complexation, the chemical shift of this proton and the adjacent aromatic protons are expected to change, providing further evidence of coordination.

Table 2: Key Spectroscopic Data for this compound and its Potential Metal Complexes

| Technique | Free Ligand (this compound) | Metal Complex |

| IR (cm⁻¹) | ν(C=N) at ~1620 cm⁻¹ pleiades.online | Shift in ν(C=N) to lower frequency |

| Appearance of ν(M-N) and ν(M-O) bands | ||

| UV-Vis (nm) | Bands due to π-π* and n-π* transitions | d-d transition and LMCT bands |

| ¹H NMR (ppm) | Azomethine proton signal | Shift in azomethine and aromatic proton signals |

| Note: Specific spectral data for the metal complexes of this compound is limited; the table reflects expected changes based on related Schiff base complexes. |

Electronic and Magnetic Properties of Complexes

There is currently a lack of available scientific literature detailing the electronic and magnetic properties of metal complexes specifically derived from the this compound ligand. While general principles of coordination chemistry would predict that the electronic and magnetic behavior of such complexes would be dependent on the coordinated metal ion and the resulting geometry, specific experimental data such as magnetic susceptibility measurements, electronic absorption spectra, and electron paramagnetic resonance (EPR) studies for these particular compounds are not found in the reviewed literature.

Catalytic Applications of Metal-N-(3,4-Dimethoxybenzylidene)aniline Complexes

Similarly, there is no specific information available in the reviewed scientific literature regarding the catalytic applications of metal complexes formed with the this compound ligand. Research into the potential use of these specific complexes in catalytic processes such as oxidation, reduction, or other organic transformations has not been reported. While Schiff base complexes, in a broader sense, are known to exhibit catalytic activity in various reactions, the catalytic potential of complexes derived from this particular ligand remains an unexplored area of research.

Advanced Research Applications of N 3,4 Dimethoxybenzylidene Aniline and Its Derivatives

Investigation as Corrosion Inhibitors in Material Science

The protection of metals from corrosion is a critical industrial challenge, and organic compounds, particularly Schiff bases, have emerged as effective and environmentally conscious corrosion inhibitors. rsc.orgresearchgate.net The efficacy of these compounds, including derivatives of N-(3,4-Dimethoxybenzylidene)aniline, lies in their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. rsc.org This adsorption is facilitated by the presence of heteroatoms (like nitrogen and oxygen) with lone pairs of electrons and the π-electrons of the aromatic rings, which can interact with the vacant d-orbitals of the metal. rsc.org

Research on Schiff bases structurally similar to this compound, such as Aniline-N-(p-methoxybenzylidene), has demonstrated excellent corrosion inhibition for aluminum-magnesium alloys in hydrochloric acid. rsc.org Studies on (E)-4-methoxy-N-(methoxybenzylidene)aniline have also shown significant corrosion rate reduction for mild steel in acidic environments. rsc.org These findings underscore the potential of the this compound scaffold as a highly effective corrosion inhibitor.

Adsorption Behavior and Isotherm Studies

The mechanism of corrosion inhibition is intrinsically linked to the adsorption of the inhibitor molecules on the metal surface. To understand this phenomenon, researchers employ adsorption isotherm models, which describe the relationship between the concentration of the inhibitor in the solution and the extent of its coverage on the metal surface.

Studies on related methoxy-substituted Schiff bases have shown that their adsorption behavior often conforms to the Langmuir adsorption isotherm . rsc.orgrsc.org The Langmuir model assumes that a monolayer of the inhibitor is formed on the metal surface and that there are a fixed number of adsorption sites, each holding one adsorbate molecule. The adherence to this model suggests a uniform adsorption layer, which is crucial for effective corrosion protection. rsc.org

For instance, the investigation of Aniline-N-(p-methoxybenzylidene) as a corrosion inhibitor for an Al-Mg alloy in hydrochloric acid revealed that a plot of inhibitor concentration versus the degree of surface coverage yielded a straight line, confirming that the adsorption process follows the Langmuir isotherm. rsc.org Similarly, the adsorption of (E)-4-methoxy-N-(methoxybenzylidene)aniline on mild steel was also found to obey the Langmuir adsorption isotherm. rsc.org This consistent behavior across structurally similar compounds strongly suggests that this compound would also exhibit monolayer adsorption on metal surfaces, a key characteristic of an efficient inhibitor.

Thermodynamic Parameters of Adsorption

Thermodynamic parameters such as the standard free energy of adsorption (ΔG°ads), enthalpy of adsorption (ΔH°ads), and entropy of adsorption (ΔS°ads) provide deeper insights into the nature and spontaneity of the adsorption process. These values help to distinguish between physisorption (physical adsorption) and chemisorption (chemical adsorption).

Generally, ΔG°ads values around -20 kJ/mol or less negative are indicative of physisorption , which involves electrostatic interactions between the charged metal surface and the inhibitor molecules. researchgate.net More negative values, typically around -40 kJ/mol or more, suggest chemisorption , which involves the formation of coordinate bonds between the inhibitor and the metal surface through electron sharing. nih.gov

In the study of (E)-4-methoxy-N-(methoxybenzylidene)aniline, the calculated thermodynamic parameters of adsorption indicated a strong interaction and spontaneous adsorption on the mild steel surface. rsc.org For Aniline-N-(p-methoxybenzylidene) on an Al-Mg alloy, the negative values of ΔG°ads, which became more negative at higher inhibitor concentrations, pointed towards a spontaneous chemisorption process. rsc.org The negative enthalpy values (ΔH°ads) in some studies indicate that the adsorption process is exothermic. mdpi.com These findings suggest that the adsorption of this compound and its derivatives is likely a spontaneous process involving a combination of physical and chemical interactions, leading to the formation of a stable and effective protective film on the metal surface. nih.gov

Screening for Biological Activity in Academic Research

The versatile pharmacological potential of Schiff bases has made them a focal point of medicinal chemistry research. rsc.orgnih.gov Derivatives of this compound are being actively investigated for their biological properties, particularly as antimicrobial and antifungal agents. The presence of the azomethine group (-C=N-) is considered crucial for their biological activity.

In Vitro Antimicrobial Research

The emergence of antibiotic-resistant bacterial strains has created an urgent need for novel antimicrobial agents. nih.gov Research has shown that Schiff base derivatives of 3,4-dimethoxybenzaldehyde (B141060) exhibit promising antibacterial properties.

A study on a series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives, which are structurally related to this compound, demonstrated significant antibacterial activity against a range of pathogenic bacteria, including Staphylococcus aureus, Acinetobacter, Salmonella typhi, and Escherichia coli. rsc.org Certain derivatives within this series showed potent inhibitory effects, highlighting the potential of the 3,4-dimethoxybenzoyl scaffold in developing new antimicrobial candidates. rsc.org The mechanism of action is thought to be related to the ability of these compounds to inhibit essential cellular processes in bacteria. nih.gov

The following table summarizes the minimum inhibitory concentration (MIC) values for some of the most active N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives against various bacterial strains.

| Compound | S. aureus (μg/mL) | Acinetobacter (μg/mL) | S. typhi (μg/mL) | E. coli (μg/mL) | P. aeruginosa (μg/mL) |

| Derivative 4a | 62.5 | 31.25 | 31.25 | 62.5 | 125 |

| Derivative 4h | 31.25 | 15.62 | 15.62 | 31.25 | 62.5 |

| Derivative 4i | 15.62 | 7.81 | 7.81 | 15.62 | 31.25 |

| Ciprofloxacin | 7.81 | 3.9 | 3.9 | 7.81 | 15.62 |

| Data adapted from a study on N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives. rsc.org |

Antifungal Research

In addition to their antibacterial properties, derivatives of this compound are also being explored for their efficacy against fungal pathogens. Fungal infections, particularly those caused by species like Candida albicans and Aspergillus niger, pose a significant health threat.

The same study on N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives also evaluated their antifungal activity against Candida albicans. rsc.org The results indicated that several of the synthesized compounds possessed potent antifungal properties. For example, derivatives 4a, 4h, and 4i showed promising activity against C. albicans. rsc.org Other research on different classes of Schiff bases has also reported significant antifungal effects. For instance, a series of novel 1,2,4-triazole (B32235) derivatives containing a Schiff base linkage showed strong antifungal activity against Microsporum gypseum, with some compounds being more effective than the standard drug ketoconazole. nih.gov These findings suggest that the this compound framework is a promising starting point for the development of new antifungal agents.

Potential in Sensor Development Research

Schiff bases are increasingly being recognized for their potential in the development of chemical sensors due to their ease of synthesis, stability, and ability to form complexes with various analytes, particularly metal ions. rsc.orgnih.gov The imine nitrogen and other heteroatoms in the Schiff base structure can act as binding sites for target analytes, leading to a detectable change in the compound's optical or electrochemical properties. nih.govnih.gov

While direct research on this compound for sensor applications is limited, the broader class of Schiff bases derived from aromatic aldehydes and amines has been extensively studied in this context. These compounds are particularly prominent in the development of fluorescent and colorimetric sensors . rsc.orgnih.govrsc.org The binding of a metal ion to the Schiff base can cause a "turn-on" or "turn-off" of fluorescence, or a visible color change, allowing for the sensitive and selective detection of the target ion. rsc.orgrsc.org

Furthermore, Schiff bases are being incorporated into electrochemical sensors . nih.gov They can be used as ionophores in ion-selective electrodes or as modifiers on electrode surfaces to enhance the detection of specific analytes. nih.govnih.govnih.gov The interaction between the Schiff base and the analyte alters the electrochemical response of the sensor, providing a measurable signal. Given the structural features of this compound, it is plausible that this compound and its derivatives could be developed into effective chemosensors for various environmental and biological applications.

Role in Advanced Materials Science Research (e.g., functional materials)

This compound and its derivatives represent a significant class of Schiff bases that are garnering increasing attention in the field of advanced materials science. Their versatile molecular structure, characterized by the imine linkage (-CH=N-), allows for tailored modifications to tune their electronic and structural properties. This adaptability makes them prime candidates for the development of a variety of functional materials, with notable applications in nonlinear optics and liquid crystals.

Nonlinear Optical (NLO) Materials

Organic materials with significant nonlinear optical (NLO) properties are at the forefront of research for applications in optoelectronics, including optical data storage and image processing. nih.gov The key to a molecule's NLO activity lies in its ability to exhibit a change in its refractive index under the influence of an intense light beam. beamco.com This is often achieved in molecules with a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer (ICT). nih.gov

Schiff bases derived from aniline (B41778) are promising candidates for NLO materials. researchgate.net Theoretical and experimental studies on analogous compounds suggest that this compound derivatives could exhibit significant NLO behavior. For instance, computational studies on N-(p-methoxybenzylidene)aniline have indicated potential microscopic NLO properties. researchgate.net Furthermore, research on other derivatives, such as (E)-N-(4-nitrobenzylidene)-2,6-dimethylaniline, has shown non-zero second hyperpolarizabilities, which is a key indicator of third-order NLO activity. nih.gov

The introduction of strong electron-withdrawing or -donating groups on the aniline part of the molecule, in conjunction with the electron-donating dimethoxy groups on the benzylidene ring, can enhance the ICT process and, consequently, the NLO response. Research on related compounds like 4-chloro-4'methoxy benzylideneaniline (B1666777) has demonstrated a second harmonic generation (SHG) efficiency significantly greater than that of the standard NLO material, potassium dihydrogen phosphate (B84403) (KDP). researchgate.net This highlights the potential of this class of compounds in developing efficient NLO materials.

Table 1: NLO Properties of Related Benzylidene Aniline Derivatives

| Compound Name | Key NLO Property Investigated | Finding | Reference |

|---|---|---|---|

| N-(p-methoxybenzylidene)aniline | Microscopic non-linear optical (NLO) behavior | Calculated results show non-zero values, suggesting potential NLO activity. | researchgate.net |

| (E)-N-(4-Nitrobenzylidene)-2,6-dimethylaniline | Second hyperpolarizability (γ) | Exhibits non-zero values, implying microscopic third-order NLO behavior. | nih.gov |

| 4-chloro-4'methoxy benzylideneaniline (CMOBA) | Second harmonic generation (SHG) efficiency | Approximately 3.7 times that of potassium dihydrogen orthophosphate (KDP). | researchgate.net |

| N-(2-nitrobenzalidene)2,4-dimethylaniline | Third-order optical nonlinearities | The maximum one-photon absorption wavelengths are shorter than 450 nm, indicating good optical transparency. | researchgate.net |

Liquid Crystals

Liquid crystals are a state of matter that possesses properties between those of a conventional liquid and a solid crystal. greyhoundchrom.com Their ability to be manipulated by electric fields makes them indispensable in display technologies (LCDs). Schiff bases are a well-known class of compounds that can exhibit liquid crystalline phases, such as nematic and smectic phases. greyhoundchrom.comresearchgate.net

The molecular shape and intermolecular interactions are crucial for the formation of liquid crystalline phases. Derivatives of this compound, with their rod-like structure, are predisposed to form such phases. By introducing long alkyl or alkoxy chains to the aniline moiety, the mesomorphic (liquid crystalline) properties can be induced and tuned. For example, the well-known liquid crystal N-(4-Methoxybenzylidene)-4-butylaniline (MBBA) is a Schiff base that exhibits a nematic liquid crystal phase at room temperature. sigmaaldrich.com

Research on other multi-alkoxy substituted benzylidene anilines has shown that they can exhibit nematic and smectic C phases. researchgate.net The presence of multiple alkoxy groups, as in this compound, can influence the molecular packing and lead to the formation of ordered, yet fluid, structures characteristic of liquid crystals. The planarity of the molecule, influenced by the substituents, also plays a role in the stability and type of the mesophase. vulcanchem.com

Table 2: Liquid Crystalline Properties of Related Benzylidene Aniline Derivatives

| Compound Name | Phase Type | Key Characteristic | Reference |

|---|---|---|---|

| N-(4-Methoxybenzylidene)-4-butylaniline (MBBA) | Nematic Liquid Crystal | Exhibits a nematic phase at room temperature. | sigmaaldrich.com |

| 3,4-di(4-alkoxybenzoyloxy)benzylidene-4-alkoxyanilines | Nematic and Smectic C | Tend to show a nematic phase with a notable cybotactic layer structure and a smectic C phase with suitably long alkoxyl groups. | researchgate.net |

| 4'-Cyanobenzylidene-4-butoxyaniline | Nematic | Forms a nematic liquid crystalline state. | greyhoundchrom.com |

Photocatalytic Applications

Metal complexes of Schiff bases are widely studied for their catalytic activity. The nitrogen atom of the imine group and the oxygen atoms of the methoxy (B1213986) groups in this compound can act as coordination sites for metal ions. sigmaaldrich.com These metal complexes have potential applications in photocatalysis.

While direct research on the photocatalytic activity of this compound complexes is emerging, the broader context of using photocatalysts for reactions like the selective hydrogenation of nitrobenzene (B124822) to aniline provides a strong rationale for investigating these materials. nih.gov The development of efficient photocatalysts is crucial for sustainable chemical synthesis. nih.gov The tunable electronic properties of the Schiff base ligand can influence the photocatalytic efficiency of the corresponding metal complex, making derivatives of this compound a promising area for future research in functional materials for catalysis.

Conclusion and Future Research Directions

Summary of Key Findings on N-(3,4-Dimethoxybenzylidene)aniline

The synthesis of this compound is typically achieved through a straightforward condensation reaction between 3,4-dimethoxybenzaldehyde (B141060) and aniline (B41778). nih.gov This reaction is often carried out under reflux in a suitable solvent like methanol (B129727) or ethanol, sometimes with the aid of a catalyst. nih.gov

Spectroscopic characterization is fundamental to confirming the structure of the synthesized compound. While a detailed analysis of the individual compound is not extensively published, data from its constituent parts and closely related analogues provide a clear picture.

Table 1: Spectroscopic Data for this compound and Related Compounds

| Spectroscopic Technique | Functional Group/Proton | **Expected Chemical Shift (δ) / Wavenumber (cm⁻¹) ** | Reference Compound/Fragment | Citation |

| ¹H NMR | Azomethine (-CH=N-) | ~8.32 ppm | (E)-4-chloro-N-(3,4-dimethoxybenzylidene)aniline | pleiades.online |

| ¹H NMR | Aromatic Protons | 6.8 - 7.9 ppm | Aniline, 3,4-Dimethoxybenzaldehyde | hmdb.ca |

| ¹H NMR | Methoxy (B1213986) (-OCH₃) | ~3.9 ppm | 3,4-Dimethoxyaniline | nih.gov |

| ¹³C NMR | Azomethine (C=N) | >160 ppm | N-Benzylideneaniline | chemicalbook.com |

| ¹³C NMR | Aromatic Carbons | 110 - 155 ppm | Aniline, 3,4-Dimethoxybenzaldehyde | researchgate.net |

| IR Spectroscopy | C=N Stretch | ~1620 cm⁻¹ | (E)-4-chloro-N-(3,4-dimethoxybenzylidene)aniline | pleiades.online |

| UV-Vis Spectroscopy | π → π* and n → π* transitions | 220 - 350 nm | Aniline, Substituted Benzaldehydes | researchgate.net |

Note: The table presents expected values based on closely related structures and the constituent fragments of this compound.

The crystal structure of the closely related compound, N-[(E)-3,4-Dimethoxybenzylidene]-2,3-dimethylaniline, reveals a triclinic system with a significant dihedral angle between the two aromatic rings. nih.gov This non-planar conformation is a common feature in many Schiff bases. For (E)-4-chloro-N-(3,4-dimethoxybenzylidene)aniline, the azomethine group adopts an E configuration. pleiades.online It is highly probable that this compound also favors this E configuration due to steric hindrance.

Unexplored Research Avenues and Challenges

Despite the foundational knowledge, several aspects of this compound remain largely unexplored, presenting exciting opportunities for future research.

A primary challenge is the lack of a dedicated single-crystal X-ray diffraction study for this compound itself. While inferences can be drawn from similar structures, a definitive crystal structure would provide invaluable information on its precise bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding its solid-state properties and for computational modeling.

Furthermore, the biological profile of this compound is significantly underdeveloped. While the broader class of N-benzylideneanilines has been investigated for various biological activities, including antifungal properties, specific and comprehensive studies on this particular derivative are scarce. researchgate.net A systematic evaluation of its potential as an antimicrobial, anticancer, or antioxidant agent is a key unexplored avenue. Such studies should also aim to establish a clear structure-activity relationship by comparing its efficacy with other substituted analogues.

Another area ripe for investigation is its application in materials science. Schiff bases are known to form stable complexes with various metal ions, leading to materials with interesting catalytic, optical, and magnetic properties. The coordination chemistry of this compound with a range of transition metals has not been systematically explored.

Prospective Methodologies and Theoretical Frameworks for Future Studies

To address the existing knowledge gaps, a combination of advanced experimental and computational methodologies should be employed.

Crystallographic and Spectroscopic Advancements: Growing high-quality single crystals of this compound and performing single-crystal X-ray diffraction analysis is a critical next step. Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), would allow for unambiguous assignment of all proton and carbon signals, providing a more detailed understanding of its electronic structure.

In-depth Biological Screening: High-throughput screening methods could be utilized to test the compound against a wide array of microbial strains and cancer cell lines. Follow-up studies should then focus on determining the mechanism of action for any observed biological activity.

Computational and Theoretical Modeling: Density Functional Theory (DFT) calculations have proven to be a powerful tool for studying the electronic structure, spectroscopic properties, and reactivity of Schiff bases. Future theoretical studies on this compound could focus on:

Conformational Analysis: To predict the most stable conformers in different environments.

Spectroscopic Prediction: To correlate theoretical vibrational and NMR spectra with experimental data, aiding in spectral assignment.

Frontier Molecular Orbital (HOMO-LUMO) Analysis: To understand its electronic properties and reactivity, and to predict its potential for charge transfer interactions.

Molecular Docking: To simulate its interaction with biological targets, such as enzymes or DNA, to predict and explain its potential biological activities.

By integrating these prospective methodologies, a more complete and nuanced understanding of this compound can be achieved, paving the way for its potential application in medicine, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for N-(3,4-Dimethoxybenzylidene)aniline, and how is reaction progress monitored?

- Methodological Answer : The compound is synthesized by refluxing equimolar amounts of 1-naphthylamine and 3,4-dimethoxybenzaldehyde in methanol at 60–70°C for 5–6 hours. Reaction progress is tracked via thin-layer chromatography (TLC). Post-reaction, the product is purified by recrystallization in methanol, yielding a pure Schiff base. Yield and purity are confirmed via melting point analysis and spectroscopic techniques .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- UV-Vis spectroscopy : Identifies π→π* and n→π* transitions (e.g., peaks at 240, 279, and 317 nm) .

- FTIR spectroscopy : Confirms Schiff base formation via C=N stretching (~1600 cm⁻¹) and O–CH₃ vibrations (~2850 cm⁻¹) .

- NMR spectroscopy : ¹H-NMR reveals aromatic protons, N=CH imine protons (~8.5 ppm), and methoxy groups (~3.8 ppm) .

Q. How can computational methods predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations using software like GAMESS© determine frontier molecular orbitals (HOMO-LUMO). For example, HOMO (-5.27 eV) and LUMO (4.44 eV) energies indicate electron donor-acceptor behavior, guiding applications in catalysis or optoelectronics .

Advanced Research Questions

Q. How are crystallographic studies used to resolve molecular structure and intermolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) reveals unit cell parameters (e.g., monoclinic P2₁/c, a = 7.95 Å, b = 8.23 Å, c = 21.34 Å) and hydrogen bonding (e.g., C–H⋯N interactions). ORTEP-3 visualizes molecular packing, critical for understanding supramolecular assembly .

Q. How should researchers address contradictions in spectroscopic or crystallographic data?

- Methodological Answer :

- Cross-validation : Compare FTIR and NMR data with computational simulations (e.g., DFT-predicted vibrations).

- Redundancy in crystallography : Use multiple software (e.g., SHELXTL, WinGX) to refine structures and validate hydrogen-bonding networks. For example, discrepancies in torsion angles may arise from thermal motion; iterative refinement minimizes errors .

Q. What experimental assays evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Cytotoxicity : Sulforhodamine B (SRB) assay quantifies cell viability via protein-bound dye extraction (OD at 564 nm). This method is sensitive to nanogram-level protein content and compatible with high-throughput screening .

- Antibacterial activity : Broth microdilution assays measure minimum inhibitory concentrations (MICs) against Gram-positive/negative strains, with results validated via positive controls (e.g., ampicillin) .

Q. How do solvent and substituent effects influence the compound’s stability and reactivity?

- Methodological Answer :

- Solvent polarity : Methanol enhances Schiff base stability via hydrogen bonding, while aprotic solvents (e.g., DMSO) may promote decomposition. Monitor via time-resolved UV-Vis spectroscopy.

- Substituent analysis : Electron-withdrawing groups (e.g., nitro) reduce HOMO-LUMO gaps, increasing reactivity in nucleophilic environments. Compare with derivatives like N-(4-nitrobenzylidene)aniline .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.